molecular formula C18H30O B1264952 5-(2-Methoxyethyl)isolongifol-5-ene

5-(2-Methoxyethyl)isolongifol-5-ene

Cat. No. B1264952
M. Wt: 262.4 g/mol
InChI Key: MNCVNIHMEDMSII-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methoxyethyl)isolongifol-5-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.

Scientific Research Applications

Chemical Synthesis and Characterization

5-(2-Methoxyethyl)isolongifol-5-ene and related compounds are studied for their synthesis and characterization. A significant study is the synthesis of isolongifolene, a related compound, which involves intricate chemical reactions like intramolecular alkylation of α,β-unsaturated ketones. This research contributes to understanding complex organic synthesis processes (Piers & Zbozny, 1979).

Corrosion Inhibition

Derivatives of compounds similar to 5-(2-Methoxyethyl)isolongifol-5-ene have been investigated as corrosion inhibitors. For instance, certain derivatives were found to exhibit significant inhibition efficiency for mild steel in acidic environments, showcasing the compound's potential in industrial applications (Verma, Quraishi, & Singh, 2015).

Photocycloaddition Studies

Research involving similar compounds to 5-(2-Methoxyethyl)isolongifol-5-ene has also been conducted in the field of photocycloaddition, where the interaction of light with certain chemical bonds is studied. This research is crucial for understanding photochemical processes and can have implications in fields like pharmaceuticals and materials science (Haan, Zwart, & Cornelisse, 1997).

Medicinal Chemistry Applications

Compounds structurally related to 5-(2-Methoxyethyl)isolongifol-5-ene, like 5-ene-4-thiazolidinones, are extensively researched in medicinal chemistry. These compounds have shown various pharmacological profiles and are important in the development of new drugs (Kaminskyy, Kryshchyshyn, & Lesyk, 2017).

Biological Activity

Further research on related compounds includes investigating their biological activity. For example, polyprenylated benzoylphloroglucinol derivatives, which share a resemblance in chemical structure, have been isolated and studied for their interactions with biological molecules (Hamed et al., 2006).

properties

Product Name

5-(2-Methoxyethyl)isolongifol-5-ene

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

(1R,8S)-5-(2-methoxyethyl)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene

InChI

InChI=1S/C18H30O/c1-16(2)9-6-13(8-11-19-5)15-17(3,4)14-7-10-18(15,16)12-14/h14H,6-12H2,1-5H3/t14-,18-/m0/s1

InChI Key

MNCVNIHMEDMSII-KSSFIOAISA-N

Isomeric SMILES

CC1(CCC(=C2[C@@]13CC[C@@H](C3)C2(C)C)CCOC)C

Canonical SMILES

CC1(CCC(=C2C13CCC(C3)C2(C)C)CCOC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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